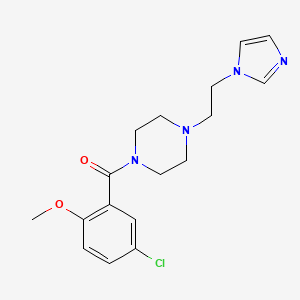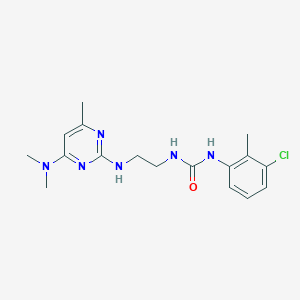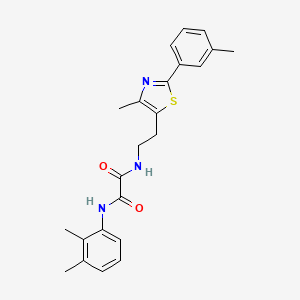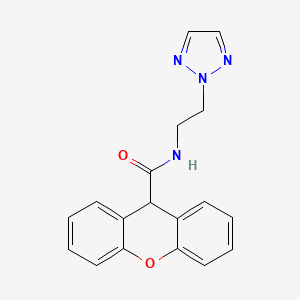![molecular formula C22H24N2O2 B2562674 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide CAS No. 898439-21-9](/img/structure/B2562674.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system in the quinoline and benzene rings. The cyclopropane ring may introduce some strain into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar amide group might increase the compound’s solubility in polar solvents .科学的研究の応用
Quinoline Compounds in Cancer Research
Quinoline compounds, due to their heterocyclic aromatic structure, have been explored for their anticancer properties. Research on dietary heterocyclic amines (HCAs) like MeIQx, a structurally related compound, shows associations with cancer risk, particularly lung cancer in women and prostate cancer. HCAs are formed during the cooking of meat at high temperatures and have been studied for their genotoxic and carcinogenic potential. The metabolism of HCAs involves enzymes like cytochrome P4501A2 (CYP1A2), suggesting a complex interaction between dietary intake, genetic factors, and cancer risk (Sinha et al., 2000; Cross et al., 2005)(Sinha et al., 2000)(Cross et al., 2005).
Quinoline Derivatives in Neurological Disease Research
Quinolinic acid, another quinoline derivative, has been studied in the context of neurological diseases. It is an agonist of the NMDA receptor and has been implicated in the pathogenesis of neurological dysfunction in diseases such as HIV-1 infection. Elevated levels of quinolinic acid in cerebrospinal fluid have been associated with neurological impairment, suggesting its potential role in neuroinflammation and neurodegeneration (Heyes et al., 1991)(Heyes et al., 1991).
Environmental Exposure and Toxicology
Research on the environmental exposure to non-persistent chemicals, including those related to quinoline derivatives, highlights the widespread exposure of populations to potentially harmful substances. Studies on the urinary excretion of xenobiotics derived from food processing, including heterocyclic amines and other compounds, underline the need for monitoring and evaluating the health risks associated with chronic exposure to these chemicals (Frederiksen et al., 2014)(Frederiksen et al., 2014).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14-5-6-18(12-15(14)2)21(25)23-19-10-9-16-4-3-11-24(20(16)13-19)22(26)17-7-8-17/h5-6,9-10,12-13,17H,3-4,7-8,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTNGOPDDXWJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)
![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)


![Benzo[d][1,3]dioxol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2562606.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)

![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2562613.png)